4-(4-nitrophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
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Overview
Description
4-(4-NITROPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenethyl group, and a tetrahydropyrazinecarbothioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITROPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with phenethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with tetrahydropyrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-NITROPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
4-(4-NITROPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-NITROPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl phosphate share the nitrophenyl group and exhibit similar reactivity.
Phenethyl derivatives: Compounds such as phenethylamine and phenethyl alcohol share the phenethyl group and have similar chemical properties.
Uniqueness
4-(4-NITROPHENYL)-N-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H22N4O2S/c24-23(25)18-8-6-17(7-9-18)21-12-14-22(15-13-21)19(26)20-11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,26) |
InChI Key |
NUTCUYQCHXRSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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